Astilbin

概要

説明

アスチルビンは、フラボノイドの一種であるフラバノンで、多様な生物活性で知られています。 それは、ツルツルサイカチの根茎、セイヨウオトギリソウ、ディモルフォアンドラ・モリス、エンゲルハルディア・クリソレピスなど、さまざまな植物から単離されたジヒドロフラボノール配糖体化合物です 。 アスチルビンは、その薬効から中国医学で伝統的に使用されてきました .

準備方法

合成経路および反応条件: アスチルビンは、バイオ変換や化学合成などのさまざまな方法で合成できます。 ある方法は、アスチルビンをアスペルギルス・フミガーツス菌株を使用してタキシフォリンにバイオ変換するものです 。 反応条件には、pH 6.5、温度 35°C、反応時間 14 時間があり、収率は 91.3% を達成しています .

工業生産方法: アスチルビンの工業生産では、多くの場合、天然源からの抽出が行われます。 例えば、アスチルビンは、溶媒とクロマトグラフィー技術を使用してツルツルサイカチの根茎から抽出できます 。 別の方法は、アスチルビンを酸加水分解して、そのアグリコンであるタキシフォリンを生成することです .

化学反応の分析

Acidic Hydrolysis to Taxifolin

Astilbin undergoes acid-catalyzed hydrolysis to yield its aglycone taxifolin (C15H12O7). This reaction is governed by HCl concentration and temperature, following pseudo-first-order kinetics :

Key findings :

-

Reaction rate increases with higher HCl concentration (0.25–2 mol/L) and temperature (60–80°C) .

-

Half-life () decreases from 7,800 s at 60°C to 396 s at 80°C with 1 mol/L HCl .

-

Activation energy () for hydrolysis is 148.6 kJ/mol, indicating high thermal sensitivity .

| Temperature (°C) | Rate Constant ( s) | Half-Life (, s) |

|---|---|---|

| 60 | 0.89 ± 0.06 | 7,800 ± 550 |

| 80 | 17.33 ± 0.52 | 396 ± 20 |

Optimal hydrolysis conditions: 1 mol/L HCl, 80°C, 1 h , achieving full conversion .

Stability and Degradation Reactions

This compound’s stability is pH-, temperature-, and solvent-dependent, with degradation pathways involving isomerization and decomposition :

pH and Temperature Effects

-

Isomerization : Reversible conversion to neothis compound, isothis compound, and neoisothis compound via chalcone intermediates .

-

Degradation rate () rises with pH (2–10) and temperature (25–100°C), following first-order kinetics :

| Condition | Degradation Rate (, h) | Half-Life (, h) |

|---|---|---|

| pH 7, 80°C | 0.216 | 3.2 |

| pH 3, 25°C | 0.003 | 231 |

Solvent Stability

Stability order: 50% ethanol > ethanol > methanol > 50% methanol > water .

Biotransformation via Fungal Enzymes

Aspergillus fumigatus SQH4 converts this compound to taxifolin through enzymatic hydrolysis , achieving higher efficiency than chemical methods :

| Parameter | Optimal Condition | Taxifolin Yield (%) |

|---|---|---|

| pH | 6.5 | 76.7 |

| Temperature | 35°C | - |

| Substrate Loading | 6 g/L this compound | - |

| Incubation Time | 20 h | - |

This method minimizes byproducts and operates under mild conditions (pH 6.5, 35°C) .

Interaction with Metal Ions and Additives

科学的研究の応用

Astilbin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other flavonoids and glycosides.

Biology: Studied for its antioxidant, anti-inflammatory, and immunosuppressive properties

Medicine: Investigated for its potential therapeutic effects in treating psoriasis, contact dermatitis, and other inflammatory conditions

Industry: Used as an antioxidant in the pharmaceutical and food industries.

作用機序

アスチルビンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: アスチルビンは、活性酸素種の蓄積を減らし、核内のNrf2の蓄積を高め、抗酸化タンパク質の転写活性化をもたらします.

免疫抑制活性: アスチルビンは、活性化Tリンパ球を選択的に阻害し、腫瘍壊死因子アルファとインターフェロンガンマの発現を減少させます.

血管新生促進活性: アスチルビンは、PI3K/AktおよびMAPK/ERKシグナル伝達経路を活性化し、血管新生を促進します.

6. 類似の化合物との比較

アスチルビンは、その特定の生物活性と分子構造により、フラボノイドの中で独特です。 類似の化合物には以下が含まれます。

タキシフォリン: 抗酸化および抗炎症特性を持つフラボノイド.

その他のグリコシルフラボノイド: 6-α-L-ラムノピラノシルオキシフラバノンや3-α-L-ラムノピラノシルオキシフラボンなど、同様の免疫抑制活性を持つ化合物.

アスチルビンの抗酸化、抗炎症、免疫抑制特性のユニークな組み合わせは、さまざまな科学的および産業的な応用にとって貴重な化合物となっています。

類似化合物との比較

Astilbin is unique among flavonoids due to its specific biological activities and molecular structure. Similar compounds include:

Taxifolin: A flavonoid with antioxidant and anti-inflammatory properties.

Other Glycosyl Flavonoids: Compounds such as 6-α-L-rhamnopyranosyloxyflavanone and 3-α-L-rhamnopyranosyloxyflavone, which have similar immunosuppressive activities.

This compound’s unique combination of antioxidant, anti-inflammatory, and immunosuppressive properties makes it a valuable compound for various scientific and industrial applications.

生物活性

Astilbin, a flavonoid compound primarily derived from various plant sources such as Astilbe chinensis and Dimorphandra mollis, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects. This article reviews the significant findings related to the biological activities of this compound, supported by case studies and research data.

This compound is noted for its ability to modulate various signaling pathways in the body. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : this compound activates the ROS/PPARγ pathway, which is crucial for suppressing effector CD4+ T cell activities. This modulation is linked to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation .

- Inhibition of Inflammatory Pathways : The compound inhibits pathways such as NF-κB and MAPK, leading to reduced activation of inflammatory cells like macrophages and dendritic cells .

- Antioxidant Activity : this compound exhibits strong scavenging activity against ROS, contributing to its protective effects against oxidative stress .

In Vivo Studies

- Psoriasis Model : A study demonstrated that topical administration of this compound significantly ameliorated imiquimod-induced psoriasis-like lesions in mice. The treatment reduced the accumulation of IL-17-producing T cells and pro-inflammatory cytokines in skin lesions, suggesting a therapeutic potential for psoriasis .

- Diabetes Model : this compound administration in non-obese diabetic mice showed a repression of type 1 diabetes onset through modulation of immune responses and cytokine production .

- Osteoarthritis Model : In a rat model of osteoarthritis, this compound was found to inhibit inflammatory factors and promote cartilage protection, indicating its potential use in treating joint diseases .

In Vitro Studies

- Cellular Effects : In cultured CD4+ T cells, this compound induced ROS production while suppressing TNF-α and IFN-γ expression. The compound also enhanced the expression of regulatory molecules like SOCS3 and AMPK, further indicating its role in modulating immune responses .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Ding et al., 2014 | Liver Injury | This compound inhibited CD4+ T cell function and TNF-α production. |

| Xu et al., 2022 | Psoriasis | Topical application reduced skin lesions and inflammatory cytokines. |

| Wang et al., 2004 | Diabetes | Suppressed onset of type 1 diabetes in mice through immune modulation. |

| Zhang et al., 2017 | Skin Cells | Promoted Nrf2 translocation in HaCaT cells, reducing ROS accumulation. |

特性

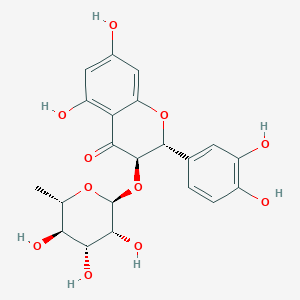

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MPRHSVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019948 | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29838-67-3 | |

| Record name | Astilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astilbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。